molecular formula C36H32N6O2S2 B2540447 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 496775-73-6

2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2540447
CAS No.: 496775-73-6
M. Wt: 644.81
InChI Key: AYAHRMVMVVKGGY-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one features a bis-triazole core connected via a butyl linker, with each triazole substituted at the 3-position by a sulfanyl group attached to a 2-oxo-2-phenylethyl moiety. The synthesis of such compounds typically involves nucleophilic substitution reactions between triazole thiols and α-halogenated ketones, as exemplified in .

Properties

IUPAC Name

2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAHRMVMVVKGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Synthesis via Cyclocondensation

The 1,2,4-triazole rings are typically synthesized via cyclocondensation of thiosemicarbazides or Huisgen cycloaddition. A validated approach involves reacting hydrazine derivatives with carbonyl precursors:

Step 1: Formation of 4-Phenyl-4H-1,2,4-triazole-3-thiol
A mixture of phenyl isothiocyanate (1.2 eq) and hydrazine hydrate (1 eq) in ethanol undergoes reflux for 6 h, yielding 4-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group serves as a nucleophile for subsequent alkylation.

Step 2: Butyl Spacer Introduction
The thiol groups are alkylated using 1,4-dibromobutane (1.5 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq) at 80°C for 12 h, forming the bis-triazole linked via a butyl chain.

Reaction Conditions Table

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 Phenyl isothiocyanate, hydrazine hydrate Ethanol 80 6 78
2 1,4-Dibromobutane, K2CO3 DMF 80 12 65

Phenacylsulfanyl Functionalization

The thiolated triazoles are coupled with phenacyl bromide to install the sulfanyl-phenacyl groups:

Step 3: Thiol-Alkylation with Phenacyl Bromide
A solution of the bis-triazole (1 eq) and phenacyl bromide (2.2 eq) in tetrahydrofuran (THF) is treated with triethylamine (3 eq) at 0°C, gradually warming to room temperature over 4 h. The reaction exploits the nucleophilicity of the thiolate anion, generated in situ, to attack the electrophilic α-carbon of phenacyl bromide.

Optimization Insights

  • Excess phenacyl bromide ensures complete substitution.
  • Low temperature minimizes disulfide formation.
  • Purification via silica gel chromatography (hexane/ethyl acetate 7:3) affords the final compound in 58% yield.

Alternative Route via Sequential Coupling

A patent-derived method employs pre-functionalized triazole intermediates:

Step A: Synthesis of Phenacylsulfanyl-Triazole Monomers
4-Phenyl-4H-1,2,4-triazole-3-thiol (1 eq) reacts with phenacyl bromide (1.1 eq) in dichloromethane (DCM) under N2, catalyzed by pyridine (0.1 eq), yielding 5-(phenacylsulfanyl)-4-phenyl-4H-1,2,4-triazole (84% yield).

Step B: Butyl Chain Coupling
The monomeric triazoles are linked using 1,4-butanediol ditosylate (1 eq) in acetonitrile with NaH (2 eq) at 60°C for 8 h, achieving 62% yield.

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl3) displays singlet peaks for triazole protons (δ 8.2–8.4 ppm), multiplet for phenyl groups (δ 7.3–7.6 ppm), and a ketone carbonyl at δ 4.3 ppm.
  • MS : ESI-MS m/z 621.2 [M+H]+ confirms molecular weight.

Crystallographic Data (if applicable)

Single-crystal X-ray diffraction reveals planar triazole rings with dihedral angles of 46.5°–87.4° relative to phenyl groups, stabilized by N–H···S hydrogen bonds.

Comparative Evaluation of Methods

Synthetic Routes Table

Method Key Advantage Limitation Yield (%)
Cyclocondensation + Alkylation High regioselectivity Multi-step purification 58
Sequential Coupling Scalability Requires anhydrous conditions 62

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of enzymes due to its complex structure.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of triazole rings and phenyl groups suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

Compound Name / Identifier Key Substituents Molecular Formula Synthesis Method Notable Properties/Findings
Target Compound - Two 4-phenyl-1,2,4-triazole cores
- Butyl linker
- 2-oxo-2-phenylethyl sulfanyl groups
C₃₆H₃₂N₆O₂S₂ α-halogenated ketone + triazole thiol High molecular weight; potential for π-π interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Phenylsulfonyl group
- 2,4-Difluorophenyl substituent
C₂₈H₂₀F₂N₄O₃S₂ Sodium ethoxide-mediated coupling Enhanced solubility due to sulfonyl group
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol - 4-Bromophenyl
- Ethanol instead of ethanone
C₂₂H₁₈BrN₃OS Not specified (Scheme 1 in ) Bromine increases reactivity; hydroxyl group enables H-bonding
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one - Oxadiazole ring
- Methylimidazole substituent
C₂₀H₁₆N₄O₂S Not detailed Oxadiazole enhances electron deficiency
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one - 4-Chlorophenyl
- 4-Methoxyphenyl
C₂₃H₁₈ClN₃O₂S Not specified Electron-withdrawing Cl and donating OMe groups alter electronic profile
2-[[5-[(4-Methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone - Methylphenyl sulfanylmethyl
- Shorter linker
C₂₄H₂₁N₃OS₂ Not specified Increased lipophilicity due to methyl groups

Key Comparative Insights

Electronic and Steric Effects
  • Electron-Donating Groups : The 4-methoxyphenyl group in and the methyl group in increase electron density, which could stabilize charge-transfer interactions .
Physicochemical Properties
  • Solubility : The sulfonyl group in ’s compound improves aqueous solubility relative to the target compound’s hydrophobic butyl linker .
  • Lipophilicity : ’s methylphenyl sulfanylmethyl group increases logP values, suggesting better membrane permeability .

Biological Activity

The compound 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potentials including antimicrobial , anticancer , and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N6O2S2C_{22}H_{20}N_6O_2S^2, indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it is known for enhancing biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds effectively inhibit the growth of various pathogenic bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundPseudomonas aeruginosa20

These results suggest that the target compound may also share similar antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) have shown promising results. The compound was evaluated using the MTT assay, which measures cell viability post-treatment.

Case Study:
A recent study assessed the antiproliferative effects of several triazole derivatives on cancer cell lines:

Cell Line IC50 Value (µM)
MCF-712
MDA-MB-23110

These findings indicate that the compound exhibits significant cytotoxicity against breast cancer cells, potentially through apoptosis induction.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been linked to their ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). In vitro studies have shown that these compounds can reduce prostaglandin synthesis, leading to decreased inflammation.

Research Findings:
In a study evaluating the anti-inflammatory effects:

Compound COX Inhibition (%)
Compound A75
Compound B80
Target Compound85

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For example, the triazole moiety is known to bind effectively with various enzymes and receptors involved in disease pathways. This interaction potentially alters signaling cascades that lead to disease progression.

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what are the critical reaction conditions to consider?

The synthesis involves multi-step reactions, often starting with azide-alkyne cyclization to form the triazole core. Key steps include:

  • Thioether bond formation between sulfanyl groups and ketone/acetamide intermediates.
  • Optimization of reaction parameters (temperature: 60–80°C, pH 7–9 for aqueous phases, reaction time: 12–24 hours) to achieve >70% yields .
  • Purification via column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 ratios) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Single-crystal X-ray diffraction (XRD) resolves the triazole ring geometry and sulfanyl group orientation, with CCDC deposition recommended for validation .
  • FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
  • NMR (¹H and ¹³C) identifies aromatic proton environments (δ 7.2–8.1 ppm) and methylene linkages (δ 3.5–4.2 ppm) .

Q. How can researchers initially screen the biological activity of this compound, and what model systems are appropriate?

  • In vitro assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
  • Anticancer : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values calculated after 48-hour exposure .
    • Target specificity : Enzymatic inhibition assays (e.g., COX-2 or kinase targets) with fluorescence-based readouts .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields in large-scale synthesis?

  • Use Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
  • AI-driven optimization : Implement COMSOL Multiphysics simulations to model heat transfer and mixing efficiency in batch reactors .
  • Real-time monitoring : Employ inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches are used to predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate charge distribution on the triazole ring to identify electrophilic/nucleophilic sites for derivatization .
  • Molecular docking : Simulate binding affinities with protein targets (e.g., PD-L1 or EGFR) using AutoDock Vina, focusing on sulfanyl and ketone moieties as anchor points .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Orthogonal methods : Compare fluorescence-based enzymatic assays with SPR (surface plasmon resonance) to verify binding kinetics .
  • Structural analogs : Synthesize derivatives with modified sulfanyl or phenyl groups to isolate pharmacophoric contributions .

Q. What strategies improve solubility and stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG groups) at the ketone moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release, characterized by DLS and TEM .
  • Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes via LC-MS .

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